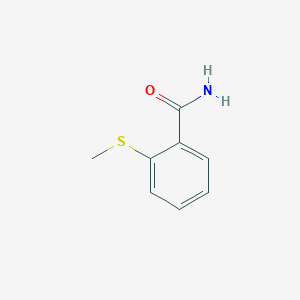
2-Methylsulfanyl-benzamide
概要
説明
2-Methylsulfanyl-benzamide is a chemical compound with the molecular formula C8H9NO2S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 2-Methylsulfanyl-benzamide involves the oxidation of 2-(methylsulfanyl)benzamide using NaOCl with 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) as the catalyst . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of 2-Methylsulfanyl-benzamide can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . The benzene ring forms a dihedral angle with the amide group .Chemical Reactions Analysis
The chemical reactions involving 2-Methylsulfanyl-benzamide include the conversion of two molecules of an aldehyde to an alpha-hydroxy ketone, known as a benzoin condensation . This reaction requires a catalyst and is often performed with cyanide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylsulfanyl-benzamide can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The compound has a molecular weight of 408.545 .科学的研究の応用
Synthesis of Novel Benzamide Compounds
2-Methylsulfanyl-benzamide can be used as a starting point for the synthesis of novel benzamide compounds . These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic,
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOQDPYTTOKEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359521 | |
| Record name | 2-methylsulfanyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-benzamide | |
CAS RN |
54705-16-7 | |
| Record name | 2-methylsulfanyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical reactions 2-(methylsulfanyl)benzamide can undergo according to the provided research?
A1: The research highlights two key reactions involving 2-(methylsulfanyl)benzamide:
Q2: Is there structural information available about 2-(methylsulfanyl)benzamide?
A2: Yes, one study reports the crystal structure of the oxidized derivative, 2-(methylsulfinyl)benzamide []. While this isn't the structure of 2-(methylsulfanyl)benzamide itself, it provides insight into potential intermolecular interactions. In the crystal, 2-(methylsulfinyl)benzamide molecules form centrosymmetric amide-amide dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further connected through amide-sulfinyl N—H⋯O hydrogen bonds to form a two-dimensional layered framework [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



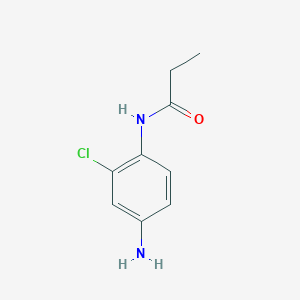



![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)
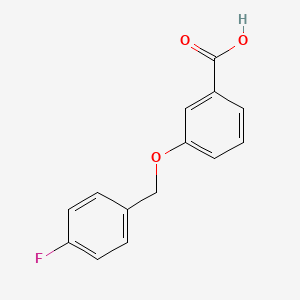
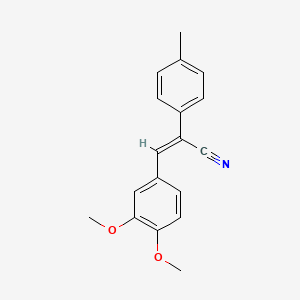
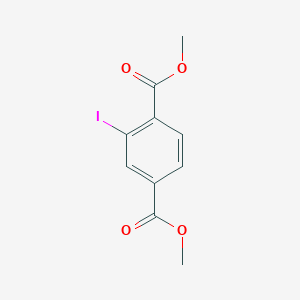
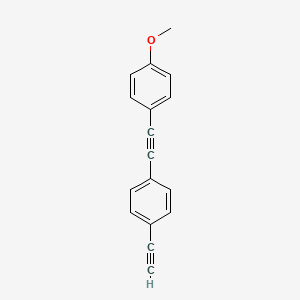
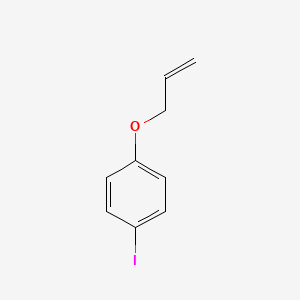
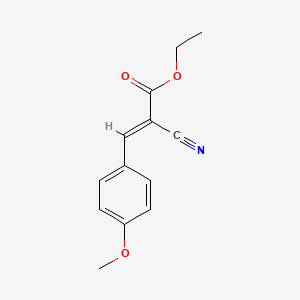
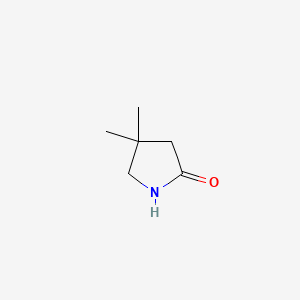
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)